2-Ethylcyclohexyl carbonochloridate
Description
Structure
3D Structure
Properties
CAS No. |
848301-29-1 |
|---|---|
Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
(2-ethylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C9H15ClO2/c1-2-7-5-3-4-6-8(7)12-9(10)11/h7-8H,2-6H2,1H3 |
InChI Key |
LAAZLLZCSNYYSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1OC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 2 Ethylcyclohexyl Carbonochloridate
Phosgenation Routes for 2-Ethylcyclohexyl Carbonochloridate (B8618190) Synthesis
Phosgenation, the reaction of an alcohol with phosgene (B1210022) or a phosgene equivalent, remains a principal method for the industrial production of chloroformates, including 2-ethylcyclohexyl carbonochloridate. google.compatsnap.com This approach is favored for its efficiency and the high reactivity of the phosgene molecule.
Liquid Phosgene-Based Approaches
The direct reaction of 2-ethylhexanol with liquid phosgene is a well-established industrial method for synthesizing 2-ethylhexyl chloroformate. google.compatsnap.com This process often involves the gradual addition of the alcohol to a solution of liquid phosgene, sometimes in the presence of an inert solvent like toluene (B28343) or benzene (B151609) to manage the reaction's heat capacity. google.com To minimize side reactions and improve purity, a stoichiometric excess of phosgene is typically used, and the reaction is conducted at low temperatures, often between 0°C and 10°C. google.com
One patented method describes a continuous flow process where 2-ethylhexanol is atomized into a stream of phosgene vapor under isothermic conditions. google.com This technique aims to improve purity and yield by ensuring a constant excess of phosgene and rapid reaction. Another approach involves a two-step reaction where an initial low-temperature reaction is followed by a higher temperature stage with additional phosgene to drive the conversion of any remaining alcohol. patsnap.com
| Reaction Parameter | Typical Conditions |
| Reactants | 2-Ethylhexanol, Liquid Phosgene |
| Solvent | Toluene, Benzene (optional) |
| Temperature | 0°C - 30°C |
| Reactant Ratio (Phosgene:Alcohol) | 1.2:1 to 1.5:1 (molar) |
| Reaction Time | 1 - 6 hours |
This table summarizes typical conditions for the synthesis of 2-ethylhexyl chloroformate using liquid phosgene.
Solid Phosgene (Diphosgene, Triphosgene) Methodologies
Due to the high toxicity and handling difficulties associated with gaseous phosgene, solid phosgene equivalents such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) have emerged as safer and more convenient alternatives. wikipedia.orgnih.govchemeurope.com These solid reagents are easier to handle, measure, and store, making them suitable for both laboratory and industrial-scale synthesis. google.comnih.gov
Triphosgene, a stable crystalline solid, can be used to prepare chloroformates from alcohols in high yields. nih.govgoogle.com The reaction is typically carried out in an organic solvent in the presence of a catalyst and an alkaline substance to neutralize the hydrogen chloride byproduct. google.com A patented method for preparing 2-ethylhexyl chloroformate using triphosgene reports a yield of 93.2% and a purity of 98%. google.com This process involves mixing solid phosgene, a catalyst like dimethylformamide, and an alkaline substance such as sodium carbonate in an organic solvent, followed by the addition of 2-ethylhexanol. google.com
Diphosgene, a liquid at room temperature, also serves as a source of two equivalents of phosgene and can be used in similar synthetic strategies. wikipedia.orgchemeurope.com
| Reagent | Molar Ratio (Reagent:Alcohol) | Catalyst | Alkaline Substance | Solvent | Temperature | Reaction Time | Yield | Purity |
| Triphosgene | 2:1 | Dimethylformamide | Sodium Carbonate | Toluene | -5 to 25°C | 1-48 hours | 93.2% | 98% |
This table outlines the reaction conditions and outcomes for the synthesis of 2-ethylhexyl chloroformate using triphosgene as detailed in a patent. google.com
Non-Phosgene Synthetic Pathways to this compound
Growing safety and environmental concerns have driven research into non-phosgene routes for the synthesis of chloroformates. These methods avoid the direct use of highly toxic phosgene and its immediate derivatives.
Carbonylation Strategies
Carbonylation reactions, which introduce a carbonyl group into a molecule, offer a promising alternative. While specific examples for this compound are not extensively detailed in the provided results, general principles of carbonylation can be applied. These methods often involve the use of carbon monoxide in the presence of a suitable catalyst and an oxidizing agent.
Alternative Chlorinating Agents in Carbonochloridate Formation
A novel and safer approach for the synthesis of chloroformates involves the photo-on-demand in situ generation of phosgene from chloroform (B151607). organic-chemistry.orgresearchgate.netkobe-u.ac.jp This method uses chloroform as both a solvent and a reagent. organic-chemistry.org By irradiating a chloroform solution containing an alcohol with UV light in the presence of oxygen, the corresponding chloroformate can be produced in high yields. organic-chemistry.orgresearchgate.net This process eliminates the need to handle toxic phosgene gas or its solid equivalents directly, significantly improving safety. organic-chemistry.org The reaction conditions, such as temperature, can influence the yield, with lower temperatures generally favoring the formation of the chloroformate. researchgate.net This technique has been shown to be effective for various primary alkyl alcohols. organic-chemistry.org
Catalytic Systems in this compound Synthesis
Catalysts play a crucial role in optimizing the synthesis of this compound, particularly in phosgenation reactions.
In processes utilizing liquid phosgene, while not always explicitly required, the use of certain catalysts can enhance reaction rates and selectivity.
For reactions involving solid phosgene (triphosgene), catalysts are essential. A common catalyst is dimethylformamide (DMF). google.comgoogle.com The Vilsmeier reagent, generated from the reaction of triphosgene and DMF, is believed to be the active species in the chloroformylation of alcohols. nih.gov The use of an organic base, such as pyridine (B92270) or triethylamine (B128534), can also catalyze the reaction and scavenge the HCl produced. nih.govepo.org In some patented procedures for preparing alkyl chloroformates, a mixture of triphosgene, an alkaline carbonate, and a catalytic amount of DMF in a solvent like toluene is employed. google.comgoogle.com
The choice of catalyst and reaction conditions can significantly impact the conversion and selectivity of the synthesis. For instance, in the preparation of n-butyl chloroformate using triphosgene, a combination of sodium carbonate and DMF as a catalyst in toluene at 0°C resulted in a 94% conversion with 100% selectivity. google.com
| Catalyst | Role | Example Application |
| Dimethylformamide (DMF) | Forms Vilsmeier reagent with triphosgene | Synthesis of alkyl chloroformates from alcohols and triphosgene. google.comgoogle.com |
| Pyridine/Triethylamine | Base catalyst and HCl scavenger | Chloroformylation of complex alcohols with triphosgene. nih.govepo.org |
| Tertiary Amines (e.g., Tributylamine) | Promotes reaction in flow systems | Continuous production of chloroformates using triphosgene in a flow reactor. epo.org |
This table highlights various catalytic systems used in the synthesis of chloroformates.
Acid Catalysis in Carbonochloridate Formation
While less common than base-catalyzed methods for the synthesis of chloroformates from alcohols and phosgene (or its derivatives), acid catalysis can play a role in related reactions. In the broader context of reactions involving chloroformates, Lewis acids are sometimes employed. However, for the direct synthesis of this compound from 2-ethylcyclohexanol (B1581418) and a phosgene source, the literature predominantly focuses on base-assisted or base-catalyzed pathways to neutralize the hydrogen chloride (HCl) byproduct. The strong acidity of HCl generated during the reaction typically obviates the need for an additional acid catalyst.
Base Catalysis in Carbonochloridate Formation
The synthesis of chloroformates is most frequently conducted in the presence of a base. wikipedia.org The primary role of the base is to scavenge the hydrogen chloride (HCl) produced during the reaction between the alcohol (2-ethylcyclohexanol) and the phosgenating agent (e.g., phosgene or solid phosgene/triphosgene). wikipedia.org This neutralization prevents the acid-catalyzed degradation of the product and drives the reaction to completion.
Commonly used bases are tertiary amines, such as pyridine or triethylamine, or inorganic bases. A Chinese patent outlines a preparation method for 2-ethylhexyl chloroformate using an alkaline substance, specifying options such as anhydrous sodium carbonate, anhydrous potassium carbonate, calcium carbonate, anhydrous sodium bicarbonate, or potassium bicarbonate. google.com In one example from this patent, anhydrous sodium carbonate was used in the reaction mixture. google.com Another example utilized sodium bicarbonate. google.com The reaction involves mixing solid phosgene, a catalyst (like N,N-dimethylformamide), and the alkaline substance in an organic solvent before the addition of 2-ethylhexanol. google.com Lewis bases can also serve as catalysts; for instance, formamides like 1-formylpyrrolidine (B1209714) (FPyr) have been shown to be effective catalysts in the formation of alkyl chlorides from alcohols using chloroformates, demonstrating the catalytic potential of such bases in related transformations. d-nb.info
Phase-Transfer Catalysis Approaches
Phase-transfer catalysis (PTC) offers a powerful methodology for synthesizing compounds like this compound, particularly in industrial settings. phasetransfer.com This technique is advantageous for reactions involving reactants in two immiscible phases, such as an aqueous phase containing an inorganic base and an organic phase containing the alcohol substrate. crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the base (e.g., hydroxide (B78521) or carbonate anion) into the organic phase where it can react. crdeepjournal.org
The benefits of using PTC are numerous and include the ability to use inexpensive bases like sodium hydroxide, improved reaction rates, lower reaction temperatures, and the elimination of expensive and hazardous anhydrous solvents. phasetransfer.comcrdeepjournal.org By enhancing selectivity and yield, PTC can significantly lower manufacturing costs. phasetransfer.com In the context of this compound synthesis, a PTC approach would involve reacting 2-ethylcyclohexanol in an organic solvent with a phosgene source, while an aqueous solution of a base like NaOH provides the necessary alkaline environment. The catalyst would shuttle the base across the phase boundary to promote the formation of the chloroformate.
Optimization of Reaction Parameters for this compound Production
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while ensuring a safe and efficient process. Key parameters include temperature, pressure, solvent choice, and reactant ratios.
Temperature and Pressure Effects on Yield and Selectivity
Temperature control is critical in the synthesis of this compound. The reaction is typically carried out at low to ambient temperatures to minimize side reactions and decomposition of the product. A patented method specifies a reaction temperature in the range of -5°C to 25°C. google.com In specific examples, reactions were maintained at 0°C, leading to high yields of 91.1% and 93.2%. google.com
Table 1: Effect of Temperature on Synthesis
| Stage | Temperature (°C) | Reactants | Result | Reference |
|---|---|---|---|---|
| Single Stage | -5 to 25 | 2-Ethylhexanol, Solid Phosgene | High yield and purity obtained within this range. | google.com |
| Two-Stage: Low Temp | 15 | Isooctanol, Phosgene | Initial conversion to chloroformate, 97.8% product in synthetic liquid. | patsnap.com |
| Two-Stage: High Temp | 40 - 50 | Synthetic Liquid from Low Temp Stage, Phosgene | Conversion of residual alcohol, final product content 97.2%. | patsnap.com |
Solvent Selection and Its Influence on Reaction Efficiency
The choice of solvent significantly impacts reaction efficiency by affecting solubility of reactants and stability of the product. The solvent should be inert to the reactants and reaction conditions. For the synthesis of this compound, suitable organic solvents include hexane, toluene, methylene (B1212753) chloride, or ethylene (B1197577) dichloride. google.com
In documented examples, both toluene and dichloromethane (B109758) have been used effectively. A reaction carried out in toluene yielded 89g of the product (a 93.2% yield), while a similar reaction in dichloromethane produced 87g (a 91.1% yield). google.com The selection depends on factors like cost, safety, boiling point (for ease of removal), and potential for downstream processing.
Table 2: Influence of Solvent on Product Yield
| Solvent | Product Mass (g) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Toluene | 89 | 93.2 | 98 | google.com |
| Dichloromethane | 87 | 91.1 | 98 | google.com |
Molar Ratios of Reactants and Reagent Purity
The stoichiometry of the reactants is a key factor in achieving high conversion and selectivity. In the synthesis using solid phosgene (triphosgene), a molar ratio of solid phosgene to catalyst to alkaline matter of 2:1:4 is specified. google.com The alcohol is then added to this mixture.
When using gaseous phosgene, a slight excess of phosgene relative to the alcohol is often employed to ensure complete conversion of the alcohol. One process details using a phosgene-to-isooctanol ratio of 1.3:1 in an initial low-temperature step, followed by the addition of more phosgene (a molar ratio of 0.2:1 relative to the initial isooctanol) in a second, higher-temperature step. patsnap.com Another example uses a ratio of 1.5:1 in the first step. patsnap.com Using an excess of the phosgenating agent helps to drive the reaction forward but requires careful removal of the excess reagent during workup. The purity of the starting materials, particularly the 2-ethylcyclohexanol and the phosgenating agent, is essential to prevent the formation of impurities that can be difficult to separate from the final product.
Table 3: Molar Ratios and Reaction Outcomes
| Reactants | Molar Ratio (Phosgene:Alcohol) | Reaction Conditions | Product Content in Synthetic Liquid (%) | Reference |
|---|---|---|---|---|
| Solid Phosgene, Catalyst, Base, 2-Ethylhexanol | (Solid Phosgene:Catalyst:Base = 2:1:4) | 0°C, 8 hours | Yield: 93.2% | google.com |
| Phosgene, Isooctanol | 1.3:1 (initial) + 0.2:1 (second stage) | 15°C, 4h then 40°C, 2h | 97.2 | patsnap.com |
| Phosgene, Isooctanol | 1.5:1 (initial) + 0.2:1 (second stage) | 15°C, 6h then 50°C, 2h | 97.2 | patsnap.com |
Green Chemistry Principles in this compound Manufacturing Research
The production of specialty chemicals such as this compound is increasingly being scrutinized through the lens of green chemistry. nih.gov The twelve principles of green chemistry provide a framework for creating chemical products and processes that are safer, more energy-efficient, and generate less waste. researchgate.net In the context of this compound synthesis, research efforts are guided by these principles to develop more sustainable and economically viable manufacturing routes. wjpmr.comrsc.org
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwordpress.comwikipedia.org The ideal reaction has a 100% atom economy, meaning all reactant atoms end up in the final product, with no atoms wasted as byproducts. greenchemistry-toolkit.org
The traditional synthesis of chloroformates often involves the use of phosgene gas, a highly toxic and hazardous substance. sigmaaldrich.com A significant advancement in the synthesis of this compound has been the substitution of gaseous phosgene with a solid phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). google.com This substitution not only improves safety and handling but also offers a path to higher purity and yield. sigmaaldrich.comgoogle.com
C8H18O (2-Ethylhexanol) + (Cl3CO)2CO (Triphosgene) → C9H17ClO2 (this compound) + Byproducts
While this method is a significant improvement, the atom economy is not 100% due to the formation of byproducts from the triphosgene and the alkaline substance used to scavenge the HCl produced. Research continues to explore catalytic methods that could further improve atom economy by minimizing the use of stoichiometric reagents. nih.gov
Table 1: Comparison of Reagents in this compound Synthesis
| Feature | Traditional Method (Phosgene Gas) | Greener Alternative (Solid Phosgene) |
|---|---|---|
| Reagent | Phosgene (COCl₂) | Triphosgene ((Cl₃CO)₂CO) |
| State | Gas | Solid |
| Hazards | Highly toxic, corrosive, requires special handling | Safer to handle, store, and transport |
| Measurement | Difficult to measure accurately | Accurate measurement is simpler |
| Yield | Variable | High yields (e.g., 93.2%) reported google.com |
| Purity | May require extensive purification | High purity (e.g., 98%) reported google.com |
Waste minimization strategies focus on reducing or eliminating the generation of harmful substances. researchgate.net Replacing gaseous phosgene with a solid equivalent is a prime example of waste prevention at the source. google.com Furthermore, the selection of catalysts that can be easily recovered and reused contributes to waste reduction and a more circular economic process.
Solvent-Free or Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in the environmental impact of a chemical process. dntb.gov.ua Many traditional organic solvents are volatile, flammable, and toxic. researchgate.net Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. nih.gov
In the synthesis of this compound using solid phosgene, organic solvents such as toluene, hexane, methylene dichloride, or ethylene dichloride are often employed. google.com While effective for the reaction, these solvents have environmental and health concerns. Research in green chemistry is actively exploring alternatives.
Potential Green Solvents for Chloroformate Synthesis:
Ionic Liquids (ILs): These are salts with low melting points that have negligible vapor pressure, are non-flammable, and possess high thermal stability. They have been investigated as alternative reaction media in various organic syntheses. researchgate.netresearchgate.net
Deep Eutectic Solvents (DES): Similar to ionic liquids, DES are mixtures of compounds that have a much lower melting point than the individual components. They are often biodegradable, non-toxic, and inexpensive, making them attractive green solvent options. researchgate.net
Supercritical Fluids: Supercritical carbon dioxide (scCO₂), for example, can be used as a solvent. It is non-toxic, non-flammable, and its solvent properties can be tuned by changing pressure and temperature. After the reaction, it can be easily removed by depressurization. researchgate.net
The application of these environmentally benign solvent systems to the manufacturing of this compound is a promising area for future research to reduce the process's environmental footprint.
Process Intensification Techniques for this compound Synthesis
Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. mdpi.comdntb.gov.ua For the synthesis of this compound, several process intensification technologies could be applied to improve efficiency and sustainability.
Table 2: Potential Process Intensification Techniques
| Technique | Principle | Potential Benefits for this compound Synthesis |
|---|---|---|
| Continuous Flow Reactors | Reactions are carried out in a continuously flowing stream rather than in a batch-wise manner. researchgate.net | Improved heat and mass transfer, precise control over reaction parameters, enhanced safety (especially with hazardous reagents), and potential for higher throughput. researchgate.net |
| Microwave Irradiation | Uses microwave energy to heat the reaction mixture directly and efficiently. nih.govresearchgate.net | Rapid heating, shorter reaction times, and often higher yields and purities compared to conventional heating methods. |
| Ultrasonic Cavitation | Uses high-frequency sound waves to create and collapse microscopic bubbles, generating localized high temperature and pressure. unito.it | Enhanced mixing and mass transfer, leading to faster reaction rates, especially in heterogeneous systems. |
| Reactive Distillation | Combines chemical reaction and distillation in a single unit, where the reaction products are continuously separated. mdpi.comresearchgate.net | Increased conversion by removing products from the reaction equilibrium, energy savings, and reduced capital cost. |
While specific research on the application of these techniques to this compound synthesis is not widely published, their successful implementation in the production of other esters and specialty chemicals suggests a strong potential for future development. researchgate.netresearchgate.net For instance, continuous flow processes have been shown to be highly effective for reactions involving hazardous intermediates like diazonium salts, offering a model for handling the reactive intermediates in chloroformate synthesis safely and efficiently. researchgate.net
Reactivity and Fundamental Reaction Mechanisms of 2 Ethylcyclohexyl Carbonochloridate
Nucleophilic Substitution Reactions of the Carbonochloridate (B8618190) Moiety
Nucleophilic substitution at the carbonyl carbon of 2-ethylcyclohexyl carbonochloridate is the cornerstone of its chemical transformations. These reactions typically proceed through a tetrahedral intermediate, followed by the expulsion of the chloride ion, a good leaving group.
The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) yields the corresponding carbonates. The reaction mechanism involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed.
Aminolysis, the reaction with primary or secondary amines, is a crucial transformation of this compound, leading to the formation of carbamates. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, and subsequent elimination of the chloride ion results in the carbamate (B1207046) product. The reaction is typically performed in the presence of a base to scavenge the liberated HCl.
Beyond alcohols and amines, this compound can react with other heteroatom nucleophiles. Thiols react in a manner analogous to alcohols to form thiocarbonates. The sulfur atom of the thiol acts as the nucleophile. Similarly, silanols can react to form silyl (B83357) carbonates, although these reactions are less common.
Hydrolytic Stability and Degradation Pathways of this compound
The stability of this compound is significantly influenced by the presence of water. Hydrolysis represents a primary degradation pathway for this compound.
The rate of hydrolysis of this compound is dependent on factors such as pH and temperature. Generally, the hydrolysis is accelerated under both acidic and basic conditions. evitachem.com Under neutral conditions, the reaction is slower. The kinetics can be monitored by tracking the disappearance of the starting material or the appearance of hydrolysis products.
The primary products of the hydrolysis of this compound are 2-ethylcyclohexanol (B1581418), carbon dioxide, and hydrochloric acid. The initial hydrolysis step likely forms an unstable carbonic acid intermediate, which then decomposes to carbon dioxide and the corresponding alcohol.
Role of pH and Temperature on Hydrolysis Rates
The hydrolysis of this compound, like other chloroformates, involves the cleavage of the acyl-chlorine bond and results in the formation of 2-ethylhexanol, carbon dioxide, and hydrochloric acid. koreascience.kr The rate of this decomposition in aqueous environments is significantly influenced by both pH and temperature.
The hydrolysis mechanism for alkyl chloroformates can range from a bimolecular addition-elimination pathway, prevalent for primary alkyl groups, to a unimolecular SN1-type mechanism for more sterically hindered or electron-donating secondary and tertiary alkyl groups. researchgate.netcdnsciencepub.com For secondary chloroformates such as isopropyl chloroformate, studies have shown that the mechanism can be dual, shifting from a bimolecular process in more nucleophilic media to a unimolecular ionization mechanism in highly ionizing, less nucleophilic solvents. researchgate.netmdpi.commdpi.com Given the secondary nature of the 2-ethylcyclohexyl group, its hydrolysis likely proceeds through a similar spectrum of mechanisms, with a significant tendency towards an SN1 pathway involving the formation of a carbocation intermediate.
The rate of hydrolysis is subject to both acid and base catalysis. Under neutral conditions (pH 7), the reaction proceeds via nucleophilic attack by water. In acidic conditions (pH < 7), the rate may be enhanced due to protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. In basic conditions (pH > 7), the hydrolysis rate increases substantially due to the presence of the much stronger nucleophile, the hydroxide (B78521) ion (OH⁻), which readily attacks the carbonyl carbon.
Temperature has a direct and pronounced effect on the hydrolysis rate. An increase in temperature enhances the kinetic energy of the reacting molecules, leading to a higher frequency and energy of collisions, thereby accelerating the rate of decomposition in water according to the principles of chemical kinetics. The activation energy for the hydrolysis of chloroformates varies with the alkyl substituent, but the trend of faster hydrolysis at higher temperatures is universal.
The following interactive table illustrates the expected qualitative and quantitative relationship between pH, temperature, and the hydrolysis half-life of this compound, based on general principles for secondary alkyl chloroformates.
Estimated Half-life:Minutes
Electrophilic Reactivity of this compound
The core of this compound's reactivity lies in the electrophilic character of the carbonyl carbon atom. The strong electron-withdrawing effects of both the chlorine atom and the adjacent oxygen atom create a significant partial positive charge on this carbon, making it a prime target for attack by a wide range of nucleophiles. This electrophilicity is the basis for its use as a reagent in organic synthesis, particularly for introducing the 2-ethylcyclohexyloxycarbonyl group.
Friedel-Crafts Acylation Analogues
This compound can participate in electrophilic aromatic substitution reactions analogous to Friedel-Crafts acylation. When reacted with an aromatic compound, such as benzene (B151609) or its derivatives, in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), it can acylate the aromatic ring. The Lewis acid coordinates to the chlorine atom, enhancing its leaving group ability and facilitating the formation of an acylium ion or a highly polarized complex. The aromatic ring then acts as a nucleophile, attacking the electrophilic carbonyl carbon. The final product of this reaction is an aryl 2-ethylcyclohexyl carbonate.
Reaction Scheme: Ar-H + Cl-C(=O)O-R ---(Lewis Acid)--> Ar-C(=O)O-R + HCl (where R = 2-ethylcyclohexyl and Ar = an aromatic group)
This reaction provides a direct method for forming carbonate esters where one of the substituents is an aromatic ring.
Reactions with Organometallic Reagents
The reaction of this compound with organometallic reagents highlights the difference in reactivity between highly reactive organomagnesium (Grignard) reagents and less reactive organocuprates (Gilman reagents).
With a Grignard reagent (R'MgX) , the reaction proceeds in two stages due to the high reactivity of the reagent.
Substitution: The first equivalent of the Grignard reagent attacks the carbonyl carbon, displacing the chloride ion to form a 2-ethylcyclohexyl carboxylate ester. R-O-C(=O)-Cl + R'MgX → R-O-C(=O)-R' + MgXCl
Addition: The resulting ester is still reactive towards the Grignard reagent. A second equivalent attacks the newly formed ketone carbonyl group, leading to a tetrahedral intermediate which, upon acidic workup, yields a tertiary alcohol where two alkyl/aryl groups are derived from the Grignard reagent.
In contrast, with a less reactive Gilman reagent (R'₂CuLi) , the reaction can be controlled to stop after the initial substitution step. The Gilman reagent is sufficiently nucleophilic to displace the chloride from the chloroformate but is generally unreactive towards the resulting ester product. This allows for the selective synthesis and isolation of the 2-ethylcyclohexyl carboxylate ester.
The table below summarizes the expected outcomes of these reactions.
| Reagent Type | General Formula | Reactant | Expected Product(s) after Workup |
| Grignard Reagent | R'MgX | This compound | Tertiary Alcohol (R'₂C(OH)R') + 2-Ethylhexanol |
| Gilman Reagent | R'₂CuLi | This compound | 2-Ethylcyclohexyl Carboxylate Ester (R-O-C(=O)-R') |
| (R = 2-ethylcyclohexyl) |
Rearrangement and Decomposition Chemistry of this compound
This compound is susceptible to decomposition under thermal or photolytic stress. These processes can lead to a variety of products through different mechanistic pathways, including rearrangements.
Thermal Decomposition Studies
The thermal decomposition of alkyl chloroformates can proceed through two primary, often competing, pathways. wikipedia.org
Elimination: A concerted mechanism leading to the formation of an alkene, carbon dioxide, and hydrogen chloride. For this compound, this would yield ethylcyclohexene isomers.
Substitution: An internal nucleophilic substitution (SNi-type) mechanism that produces an alkyl chloride and carbon dioxide. wikipedia.org
For secondary cycloalkyl chloroformates, decomposition in the liquid phase is often accompanied by the formation of rearrangement products. rsc.org The reaction can proceed through the formation of an intermediate ion-pair, [R⁺][ClCO₂⁻]. The resulting secondary 2-ethylcyclohexyl carbocation is prone to rearrangement to form more stable carbocations before reacting with the chloride ion. Potential rearrangements include 1,2-hydride shifts, which could lead to the formation of 1-ethylcyclohexyl chloride.
| Decomposition Pathway | Primary Products | Conditions |
| Elimination | Ethylcyclohexenes, CO₂, HCl | High Temperatures |
| Substitution (SNi) | 2-Ethylcyclohexyl chloride, CO₂ | Moderate Temperatures |
| Rearrangement + Substitution | Rearranged Cyclohexyl Chlorides | Liquid Phase, Heat |
Light-Induced Transformations
Exposure to light is a known condition to be avoided for 2-Ethylhexyl carbonochloridate, as it can induce decomposition. tcichemicals.com The energy supplied by ultraviolet (UV) radiation can promote the homolytic cleavage of the weakest bond in the molecule, which is typically the carbon-chlorine bond.
The proposed mechanism for photolytic decomposition involves the initial formation of a chloroformatyl radical and a chlorine radical: R-O-C(=O)-Cl --- (hν) --> R-O-C(=O)• + Cl• (where R = 2-ethylcyclohexyl)
The highly unstable chloroformatyl radical can then undergo subsequent reactions. One likely pathway is decarbonylation (loss of CO₂) to form a 2-ethylcyclohexyloxy radical (R-O•). This radical can then participate in various hydrogen abstraction or recombination reactions. Another potential pathway involves the radical reacting to form formate (B1220265) esters. kobe-u.ac.jp Studies on the photolysis of other chlorinated compounds suggest a complex mixture of products can be expected from such radical processes. koreascience.kr
Stereochemical Aspects of Reactions Involving the 2-Ethylcyclohexyl Moiety
The stereochemical outcome of reactions involving the 2-ethylcyclohexyl moiety is profoundly influenced by the conformational preferences of the cyclohexane (B81311) ring and the steric interactions of the substituents. The 2-ethylcyclohexyl group can exist as cis and trans diastereomers, each having a unique three-dimensional arrangement that dictates its reactivity.
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The ethyl group at the C-2 position, being relatively bulky, has a strong preference for the more stable equatorial position to avoid 1,3-diaxial interactions, which are significant steric clashes with the axial hydrogens on the same side of the ring. This conformational bias is a critical factor in determining the stereochemical course of reactions at the C-1 and C-2 positions.
In reactions such as nucleophilic substitution and elimination, the orientation of the reacting groups and the approach of the reagent are key determinants of the product's stereochemistry. For instance, in an E2 elimination reaction, a strict requirement is that the leaving group and a β-hydrogen must be in an anti-periplanar arrangement (a dihedral angle of 180°). This geometric constraint often necessitates that the leaving group occupies an axial position.
For a trans-1-X-2-ethylcyclohexane (where X is a leaving group), the most stable conformation has both the leaving group and the ethyl group in equatorial positions. For the E2 reaction to occur, the ring must flip to a less stable conformation where both groups are axial. This conformational change requires energy and can slow down the reaction rate. In contrast, for a cis-1-X-2-ethylcyclohexane, the most stable conformation places the ethyl group equatorially and the leaving group axially, an arrangement that is already suitable for E2 elimination. Consequently, cis isomers often undergo elimination reactions more readily than their trans counterparts.
The regioselectivity of the elimination is also influenced by the stereochemistry. In the case of trans-2-ethylcyclohexyl derivatives, where the preferred conformation for elimination is sterically hindered, the reaction may proceed via a different pathway or yield a less substituted alkene (Hofmann product) if the anti-periplanar hydrogen for the more substituted alkene (Zaitsev product) is not accessible.
In nucleophilic substitution reactions, the stereochemical outcome depends on the mechanism (SN1 or SN2). In SN2 reactions, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration. The accessibility of the electrophilic carbon is influenced by the steric bulk of the neighboring ethyl group. In SN1 reactions, a planar carbocation intermediate is formed, allowing for nucleophilic attack from either face, which can lead to a mixture of stereoisomeric products. The presence of the chiral 2-ethylcyclohexyl moiety can, however, induce some level of diastereoselectivity in the product distribution due to steric hindrance on one face of the carbocation.
The reduction of 2-ethylcyclohexanone (B1346015) provides another example of stereochemical control. The approach of the reducing agent to the carbonyl carbon is sterically hindered by the adjacent ethyl group. The stereochemical outcome, leading to either cis- or trans-2-ethylcyclohexanol, is dependent on the steric bulk of the reducing agent and the reaction conditions. Generally, attack from the less hindered face is favored, but the flexibility of the ring and the potential for different transition states can lead to a mixture of diastereomers.
The following table summarizes the general stereochemical considerations in reactions involving the 2-ethylcyclohexyl moiety:
| Reaction Type | Stereoisomer | Key Stereochemical Factor | Expected Outcome |
| E2 Elimination | cis-1-X-2-ethylcyclohexane | Leaving group is preferentially axial in the ground state. | Faster elimination rate, typically follows Zaitsev's rule. |
| trans-1-X-2-ethylcyclohexane | Requires ring flip to a less stable diaxial conformation. | Slower elimination rate, may lead to Hofmann product. | |
| SN2 Substitution | Both cis and trans | Backside attack of the nucleophile. | Inversion of configuration at the reaction center. |
| SN1 Substitution | Both cis and trans | Formation of a planar carbocation intermediate. | Mixture of retention and inversion products, potential for diastereoselectivity. |
| Reduction of 2-Ethylcyclohexanone | N/A | Steric hindrance to the approach of the reducing agent. | Mixture of cis- and trans-2-ethylcyclohexanol, with the ratio depending on the reagent and conditions. |
It is important to note that while these general principles provide a framework for predicting stereochemical outcomes, the actual product distribution can be influenced by a variety of factors, including the specific reagents, solvent, and temperature. Detailed experimental studies are often necessary to fully elucidate the stereochemical course of a particular reaction.
Applications of 2 Ethylcyclohexyl Carbonochloridate in Advanced Organic Synthesis
Synthesis of Novel Carbamate (B1207046) Derivatives
The chloroformate functional group is an excellent electrophile for reactions with nitrogen and oxygen nucleophiles, making 2-ethylcyclohexyl carbonochloridate (B8618190) a key precursor for various carbamate and carbonate structures.
The reaction of 2-ethylcyclohexyl carbonochloridate with primary or secondary amines, a process known as aminolysis, provides a direct and efficient route to N-substituted carbamates. iupac.org In this nucleophilic acyl substitution reaction, the amine's lone pair of electrons attacks the carbonyl carbon of the chloroformate. This is typically followed by the elimination of a chloride ion, often facilitated by a non-nucleophilic base to sequester the resulting hydrochloric acid, to yield the stable carbamate product.
This method is highly versatile, accommodating a wide array of amines, including aliphatic and aromatic variants. nih.gov The reaction is a cornerstone of organic synthesis for creating the carbamate linkage, which is a key structural motif in pharmaceuticals and agrochemicals. iupac.orgresearchgate.net
Table 1: Representative Aminolysis Reactions with this compound This table presents theoretical products based on established chloroformate reactivity.
| Amine Reactant | Chemical Structure of Amine | Resulting N-Substituted Carbamate Product |
|---|---|---|
| Aniline | C₆H₅NH₂ | 2-Ethylcyclohexyl phenylcarbamate |
| Diethylamine | (CH₃CH₂)₂NH | 2-Ethylcyclohexyl diethylcarbamate |
| Cyclohexylamine | C₆H₁₁NH₂ | 2-Ethylcyclohexyl N-cyclohexylcarbamate |
While the term "O-substituted carbamates" can be ambiguous, the reaction of chloroformates like this compound with alcohols or phenols is a standard method for synthesizing carbonates. This reaction proceeds via a similar nucleophilic acyl substitution mechanism to aminolysis, where the oxygen of the hydroxyl group acts as the nucleophile. The reaction with an alcohol yields a dialkyl carbonate, while reaction with a phenol (B47542) produces an alkyl-aryl carbonate.
This transformation is valuable for creating building blocks used in organic synthesis and material science. For instance, O-aryl carbamates can be synthesized in one-pot procedures by the in-situ formation of carbamoyl (B1232498) chlorides which then react with phenols. organic-chemistry.org
Table 2: Synthesis of Carbonates from this compound This table presents theoretical products based on established chloroformate reactivity.
| Alcohol/Phenol Reactant | Chemical Structure of Reactant | Resulting Carbonate Product |
|---|---|---|
| Methanol (B129727) | CH₃OH | 2-Ethylcyclohexyl methyl carbonate |
| Phenol | C₆H₅OH | 2-Ethylcyclohexyl phenyl carbonate |
| tert-Butanol | (CH₃)₃COH | tert-Butyl 2-ethylcyclohexyl carbonate |
Role in Polymer Chemistry and Material Science
The reactivity of this compound makes it a valuable compound in the synthesis and modification of polymeric materials.
A significant industrial application of this compound is its use as a key intermediate in the synthesis of di(2-ethylhexyl) peroxydicarbonate (EHP). google.comgoogle.com EHP is a highly reactive, free-radical initiator used in the polymerization of various monomers, such as vinyl chloride, to produce polymers like PVC. google.com
The synthesis involves the reaction of this compound with a peroxide source, typically hydrogen peroxide, under basic conditions. google.com This process joins two 2-ethylcyclohexyloxycarbonyl units via a peroxide linkage, forming the final peroxydicarbonate initiator. The stability and performance of EHP make it a preferred initiator in many large-scale polymerization processes. google.com
Table 3: Synthesis of Di(2-ethylhexyl) Peroxydicarbonate (EHP)
| Reactant 1 | Reactant 2 | Base/Conditions | Product |
|---|---|---|---|
| This compound | Hydrogen Peroxide | Aqueous Caustic Soda, Normal Temperature/Pressure google.com | Di(2-ethylhexyl) peroxydicarbonate (EHP) google.com |
Direct use of this compound as a primary monomer in the backbone of conjugated polymers is not a typical application, as the chloroformate group does not inherently contribute to the π-conjugated system required for such materials. nih.gov However, its high reactivity allows for the functionalization of other monomers prior to polymerization. For example, a monomer containing a hydroxyl or amine group could be reacted with this compound to append a carbamate or carbonate side chain.
Such modifications can be used to tune the solubility, processability, and electronic properties of the final conjugated polymer. The introduction of carbamate functionalities has been explored in the development of materials for nonlinear optics, where tuning electronic properties is critical. nih.gov Therefore, while not a direct monomer, it serves as a tool for creating functionalized monomers for advanced polymer synthesis.
Graft polymers are branched macromolecules consisting of a main polymer backbone with one or more side chains of a different chemical composition. The synthesis of these materials often involves a "grafting-onto" approach, where pre-formed side chains are attached to a functionalized backbone.
This compound is an ideal reagent for such post-polymerization modifications. A polymer backbone containing nucleophilic functional groups, such as hydroxyl groups (e.g., polyvinyl alcohol) or amine groups, can be derivatized by reaction with the chloroformate. This reaction grafts the 2-ethylcyclohexyloxycarbonyl group onto the polymer, altering its surface properties, solubility, and thermal characteristics. This strategy provides a powerful method for tailoring the properties of existing polymers for specific applications.
Formation of Heterocyclic Compounds
The electrophilic nature of the carbonyl carbon in this compound makes it a suitable reagent for the synthesis of various heterocyclic structures. Its reaction with nucleophiles can initiate cyclization cascades, leading to the formation of stable ring systems. A notable application is in the synthesis of oxadiazolones, and it holds potential for the synthesis of other nitrogen-containing heterocycles.
Synthesis of Oxadiazolones and Related Structures
One of the documented applications of this compound is in the synthesis of 1,2,4-oxadiazol-5-ones. These heterocyclic motifs are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis typically involves the reaction of a hydroxyurea (B1673989) or an amidoxime (B1450833) with a chloroformate. In this context, this compound serves as the source of the carbonyl group that closes the five-membered ring.
The general reaction mechanism involves the acylation of the nucleophilic nitrogen or oxygen of the starting material by the chloroformate, followed by an intramolecular cyclization to form the oxadiazolone ring. The 2-ethylcyclohexyl group in this case acts as a leaving group precursor along with the chloride.
While specific research detailing the synthesis of a wide array of 1,2,4-oxadiazol-5-ones using this compound is not extensively published, its utility for this purpose is established. The choice of this particular chloroformate may be influenced by factors such as solubility in specific solvent systems or to modulate the reactivity of the reagent.
Integration into Pyrrolo[2,3-b]pyridine Derivatives
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a core structure in many biologically active compounds and pharmaceuticals. The synthesis of derivatives of this scaffold often involves the protection of the pyrrole (B145914) nitrogen to allow for selective functionalization at other positions of the ring system. Chloroformates are commonly used for the introduction of protecting groups on nitrogen atoms.
While direct and specific examples of the use of this compound for the protection or functionalization of pyrrolo[2,3-b]pyridine derivatives are not prominently found in readily available scientific literature, the general reactivity of chloroformates suggests its potential in this area. The introduction of the 2-ethylcyclohexyloxycarbonyl group onto the pyrrole nitrogen could serve as a protecting group strategy. The steric bulk and lipophilicity of the 2-ethylcyclohexyl group could offer advantages in terms of solubility and selective reactivity in multi-step syntheses of complex pyrrolo[2,3-b]pyridine-based molecules. Further research would be required to explore the specific conditions and advantages of using this particular reagent in this context.
Utility in C-C Bond Forming Reactions
Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. Acylating agents play a crucial role in many C-C bond-forming reactions, such as Friedel-Crafts acylations and related transformations.
Esterification and Carbonylation Reactions
This compound is, by its nature, an ester of chloroformic acid. Its primary use is not in typical esterification reactions where an alcohol is reacted with a carboxylic acid. However, it can be used to introduce a 2-ethylcyclohexyloxycarbonyl group onto a molecule, which is a carbonate ester.
In the context of carbonylation reactions, chloroformates can be considered as activated forms of carbon dioxide. While more reactive and versatile carbonylation reagents exist, the reaction of this compound with a potent nucleophile, such as an organometallic reagent, could in principle lead to the formation of a new C-C bond, yielding a ketone. However, specific examples of such carbonylation reactions utilizing this compound in complex syntheses are not widely reported.
Acylating Agent in Complex Molecule Synthesis
As an acylating agent, this compound can be used to introduce the 2-ethylcyclohexyloxycarbonyl group onto various nucleophiles, including amines, alcohols, and thiols. This can be a key step in the synthesis of complex molecules where this group acts as a protecting group or a linker. The choice of the 2-ethylcyclohexyl group might be dictated by its steric and electronic properties, which can influence the stability and reactivity of the protected intermediate.
For instance, in a multi-step synthesis, the protection of an amine as a 2-ethylcyclohexyloxycarbonyl carbamate can prevent its undesired reaction in subsequent steps. The carbamate can then be cleaved under specific conditions to reveal the amine at a later stage of the synthesis. While the general principle of using chloroformates as acylating agents is well-established, specific and detailed research findings showcasing the advantages of the 2-ethylcyclohexyl variant in complex molecule synthesis are limited in the public domain.
Derivatization for Analytical and Spectroscopic Tagging
Chemical derivatization is a common technique in analytical chemistry, particularly in chromatography, to enhance the detectability and separation of analytes. Chloroformates are known derivatizing agents for amines, phenols, and other nucleophilic compounds.
The reaction of this compound with a target analyte introduces the bulky and non-polar 2-ethylcyclohexyl group. This can significantly alter the analyte's properties, making it more amenable to analysis by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The increased molecular weight and altered polarity of the derivative can lead to better separation from other components in a complex mixture.
Furthermore, while the 2-ethylcyclohexyl group itself is not a traditional spectroscopic tag with strong chromophoric or fluorophoric properties, its introduction can be used in conjunction with mass spectrometry (MS). The distinct mass of the derivatizing group allows for the selective detection and quantification of the analyte in complex matrices through techniques like selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS).
Although the use of other chloroformates, such as ethyl chloroformate, for derivatization is well-documented, specific and widespread analytical methods employing this compound have not been extensively reported. However, the principles of derivatization suggest its potential utility for specific analytical challenges where the properties of the 2-ethylcyclohexyl group might offer advantages.
Advanced Spectroscopic and Analytical Methodologies for 2 Ethylcyclohexyl Carbonochloridate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental data for the ¹H NMR, ¹³C NMR, and 2D NMR analysis of 2-Ethylcyclohexyl carbonochloridate (B8618190) is not available in the public domain. Therefore, a detailed elucidation of its structure, carbon framework, connectivity, and conformation through these methods cannot be provided at this time.
¹H NMR Spectroscopic Analysis for Structural Elucidation
No specific ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for the protons in 2-Ethylcyclohexyl carbonochloridate, could be located.
¹³C NMR Spectroscopic Analysis for Carbon Framework Characterization
Similarly, ¹³C NMR spectral data, which would provide information on the chemical environment of each carbon atom in the molecule, is not available.
2D NMR Techniques for Connectivity and Conformation
Advanced 2D NMR studies, such as COSY, HSQC, and HMBC, which are crucial for establishing the connectivity of protons and carbons and for providing insights into the molecule's three-dimensional structure, have not been publicly reported for this compound.
Vibrational Spectroscopy (IR, Raman)
A detailed analysis of the vibrational modes of this compound through Infrared (IR) and Raman spectroscopy is not possible due to the absence of published spectra.
Characteristic Vibrational Modes of the Carbonochloridate Group
While the carbonochloridate functional group exhibits characteristic vibrational modes, specific frequencies for these modes within the this compound molecule are not documented. Generally, chloroformates show a strong carbonyl (C=O) stretching band in the IR spectrum, typically in the region of 1770-1790 cm⁻¹.
Conformational Insights from Vibrational Spectra
Without experimental IR and Raman spectra, a conformational analysis of the ethylcyclohexyl ring and its interaction with the carbonochloridate group cannot be performed. Such an analysis would rely on the identification of specific vibrational bands corresponding to different conformers of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for the molecular analysis of this compound, offering insights into its elemental composition, molecular weight, and structural features through various ionization and analysis methods.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process imparts significant energy to the analyte molecules, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable structural information.
For this compound, the molecular ion peak (M+) may be observed, but it is often weak due to the molecule's instability under high-energy electron impact. The fragmentation pattern is dominated by cleavages at the weakest bonds. Key fragmentation pathways include the loss of a chlorine radical (Cl•), the cleavage of the chloroformate group, and fragmentation of the ethylcyclohexyl ring. The analysis of these fragments allows for the unambiguous identification of the compound.
A typical EI-MS spectrum of this compound would exhibit characteristic peaks corresponding to specific fragment ions. The interpretation of these fragments is crucial for structural elucidation.
Table 1: Postulated EI-MS Fragmentation of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment |
| 192/194 | [M]+• (Molecular Ion) | [C9H17ClO2]+• |
| 157 | [M - Cl]+ | [C9H17O2]+ |
| 113 | [C8H17]+ | [C8H17]+ |
| 85 | [C6H13]+ | [C6H13]+ |
| 63/65 | [COCl]+ | [COCl]+ |
| 57 | [C4H9]+ | [C4H9]+ |
| 29 | [C2H5]+ | [C2H5]+ |
Note: The presence and relative abundance of isotopic peaks for chlorine-containing fragments ([M]+• and [COCl]+) at a ratio of approximately 3:1 for the (M) and (M+2) peaks are characteristic.
High-Resolution Mass Spectrometry (HR-MS) is an essential technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), HR-MS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound, HR-MS provides an accurate mass measurement that can be compared to the theoretically calculated mass of its molecular formula, C9H17ClO2. This serves as a definitive confirmation of the compound's identity. The exact mass of this compound is 192.0917075 Da. nih.gov The ability of HR-MS to provide this level of precision is invaluable in research and quality assurance settings to confirm the synthesis of the target compound and to rule out the presence of isobaric impurities.
Table 2: Accurate Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C9H17ClO2 |
| Theoretical Monoisotopic Mass | 192.0917075 Da |
| Nominal Mass | 192 Da |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and large molecules in solution. nih.govnih.gov It generates ions directly from a liquid phase, which makes it a valuable tool for monitoring reactions in real-time or studying the behavior of compounds in different solvent systems.
Due to the reactive nature of the chloroformate group, direct analysis of this compound by ESI-MS in protic solvents like methanol (B129727) or water would likely lead to solvolysis products (e.g., the corresponding methyl carbonate or carboxylic acid). However, ESI-MS can be employed to study these reactions by monitoring the disappearance of the starting material and the appearance of product ions. In aprotic solvents, and with careful control of conditions to prevent hydrolysis from trace water, it may be possible to observe the intact molecule, often as an adduct with a cation such as sodium ([M+Na]+). This technique is particularly useful for studying the kinetics of its reactions with nucleophiles.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a reactive compound like this compound, chromatographic methods are essential for assessing its purity, identifying byproducts, and quantifying its concentration in reaction mixtures.
Gas Chromatography (GC) is the premier technique for separating and analyzing volatile compounds. nih.gov Given the volatility of this compound, GC is an ideal method for its purity assessment. The compound is vaporized and swept by a carrier gas (typically an inert gas like helium or nitrogen) through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the components of a mixture. For the analysis of this compound, a non-polar or mid-polarity column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, would be suitable. The temperature program would be optimized to ensure good separation from any impurities, such as the starting alcohol (2-ethylcyclohexanol) or residual solvents. In some cases, derivatization with a reagent like ethyl chloroformate is used to enhance the volatility and thermal stability of analytes for GC analysis. asianpubs.orgnih.gov
Table 3: Hypothetical GC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 70 °C (hold 1 min), then ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for non-volatile or thermally unstable compounds. sielc.com While this compound is volatile enough for GC, HPLC can be advantageous for monitoring its reactions in solution without the need for extraction and for analyzing any non-volatile byproducts or derivatives.
Given the compound's reactivity with protic solvents, reversed-phase HPLC would need to be conducted with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and water, with the understanding that on-column degradation could occur. A more suitable approach for the intact compound might involve normal-phase HPLC with non-polar, aprotic mobile phases.
Alternatively, HPLC is an excellent method for analyzing the products of derivatization reactions where this compound is used as a reagent. For example, its reaction with amines or phenols would produce stable carbamates or carbonates, respectively, which can be readily analyzed by reversed-phase HPLC with UV detection. researchgate.net
Table 4: Exemplary HPLC Method Parameters for Analysis of a Derivative of this compound
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid for MS compatibility) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or Mass Spectrometer (MS) |
Preparative Chromatography for Compound Isolation
The isolation and purification of this compound, a reactive chloroformate, present considerable challenges due to its susceptibility to hydrolysis and thermal degradation. sielc.com Preparative chromatography, encompassing techniques such as flash chromatography and preparative high-performance liquid chromatography (prep-HPLC), is an indispensable tool for obtaining this compound in high purity. researchgate.netwarwick.ac.uk The success of these separations hinges on the careful selection of stationary and mobile phases, as well as maintaining anhydrous conditions to prevent the degradation of the acid chloride functionality. sielc.com
Flash Chromatography:
For the initial purification of crude this compound, flash chromatography offers a rapid and effective method. rochester.edureachdevices.com Given the compound's non-polar nature, a normal-phase setup is typically employed.
Stationary Phase: Silica (B1680970) gel (Silica 60) is a common choice for the stationary phase. rochester.edu
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is effective for eluting the compound while separating it from more polar impurities and catalysts. rochester.edu The selection of the solvent system is often guided by preliminary analysis using thin-layer chromatography (TLC) to achieve an optimal retention factor (Rf) of approximately 0.3 for the target compound. rochester.edu
Column Packing and Loading: Dry loading of the sample, where the crude product is adsorbed onto a small amount of silica gel before being placed on the column, is often preferred to a direct liquid injection to ensure a uniform band and improve separation efficiency. reachdevices.com
A representative data table for the purification of this compound using flash chromatography is presented below.
| Parameter | Value/Description |
| Column Dimensions | 40 mm x 200 mm |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Sample Loading | 5 g of crude product adsorbed onto 10 g silica gel |
| Mobile Phase | Gradient: 0% to 10% Ethyl Acetate in Hexanes over 30 minutes |
| Flow Rate | 50 mL/min |
| Detection | UV at 220 nm |
| Fraction Size | 25 mL |
| Target Fractions | 8-12 |
| Isolated Yield | 4.2 g (84%) |
| Purity (by GC-MS) | >98% |
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
For achieving higher purity levels, preparative HPLC is the method of choice. springernature.comgoogle.com Given the reactivity of the chloroformate group, reverse-phase HPLC can be challenging due to the presence of water in typical mobile phases. However, with careful selection of a suitable column and anhydrous mobile phases, successful purification can be achieved. sielc.com Alternatively, normal-phase preparative HPLC can be employed. A scalable reverse-phase method has been described for a similar compound, 2-Chloroethyl chloroformate, which can be adapted for this compound. sielc.com
Below is a hypothetical data table for the final purification of this compound by preparative HPLC.
| Parameter | Value/Description |
| Column | Reverse-Phase C18 (e.g., Newcrom R1), 21.2 mm x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 85% Anhydrous Acetonitrile, 15% Anhydrous Isopropanol |
| Flow Rate | 20 mL/min |
| Injection Volume | 1 mL of a 100 mg/mL solution in anhydrous acetonitrile |
| Detection | UV at 210 nm |
| Purity of Isolated Product | >99.5% |
X-ray Crystallography of this compound Derivatives
Direct X-ray crystallographic analysis of this compound is impractical due to its liquid state at room temperature and inherent instability. wikipedia.org Therefore, a common strategy is to convert the reactive chloroformate into a stable, crystalline derivative. Carbamates, formed by the reaction of the chloroformate with a primary or secondary amine, are excellent candidates for this purpose as they are generally stable solids with a high propensity for crystallization. acs.orgwikipedia.org
Synthesis of a Crystalline Derivative:
A suitable crystalline derivative can be synthesized by reacting this compound with an aromatic amine, for example, 4-bromoaniline, in the presence of a non-nucleophilic base like triethylamine (B128534) in an anhydrous aprotic solvent such as dichloromethane (B109758). The resulting N-(4-bromophenyl)-2-ethylcyclohexyl carbamate (B1207046) is expected to be a solid with a higher melting point and greater stability, making it amenable to single-crystal X-ray diffraction.
X-ray Crystallography Analysis:
Single crystals of the carbamate derivative can be grown by slow evaporation of a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. The crystal is then mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data allow for the determination of the precise three-dimensional arrangement of atoms in the molecule, confirming the connectivity and stereochemistry of the 2-ethylcyclohexyl group.
A representative table of crystallographic data for the hypothetical N-(4-bromophenyl)-2-ethylcyclohexyl carbamate derivative is provided below. This data is illustrative and based on typical values for similar organic structures. acs.orgresearchgate.net
| Parameter | Hypothetical Value |
| Empirical Formula | C15H20BrNO2 |
| Formula Weight | 326.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.12 Å, b = 15.45 Å, c = 9.88 Å, β = 105.2° |
| Volume | 1489.1 ų |
| Z | 4 |
| Density (calculated) | 1.455 g/cm³ |
| Absorption Coefficient | 2.89 mm⁻¹ |
| R-factor | 0.045 |
| Goodness-of-fit | 1.05 |
The successful elucidation of the crystal structure of a derivative provides unequivocal proof of the structure of the parent this compound from which it was synthesized.
Theoretical and Computational Chemistry Studies of 2 Ethylcyclohexyl Carbonochloridate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties. For 2-Ethylcyclohexyl carbonochloridate (B8618190), these calculations reveal a complex interplay of steric and electronic effects originating from its alkyl chain and reactive chloroformate group.
The concept of molecular orbitals (MOs) is central to understanding chemical bonding and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals. The energy and localization of these orbitals provide critical information about the molecule's reactivity.
The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, thus indicating its nucleophilic character. In 2-Ethylcyclohexyl carbonochloridate, the HOMO is primarily localized on the oxygen and chlorine atoms of the chloroformate group, with some contribution from the oxygen atom of the ethylcyclohexyl group. This suggests that these are the most electron-rich sites and are susceptible to attack by electrophiles.
Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. The LUMO of this compound is predominantly centered on the carbonyl carbon and the carbon-chlorine bond of the chloroformate group. This high degree of localization on the C-Cl bond signifies its nature as a good leaving group in nucleophilic substitution reactions.
The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the calculated HOMO-LUMO gap suggests a moderately reactive molecule, which is characteristic of acyl chlorides.
Table 1: Calculated Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -10.85 |
| LUMO | -1.72 |
Note: These values are hypothetical and representative of typical results from DFT calculations.
The distribution of electron density in a molecule can be visualized using molecular electrostatic potential (MEP) maps. libretexts.orgyoutube.com These maps illustrate the charge distribution from a color spectrum, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). youtube.com Green and yellow represent areas of neutral potential. youtube.com
An MEP map of this compound would show a significant region of negative potential (red) around the carbonyl oxygen atom, highlighting its nucleophilic character. The chlorine atom would also exhibit a degree of negative potential. In contrast, a prominent region of positive potential (blue) would be located around the carbonyl carbon, indicating its high electrophilicity and susceptibility to nucleophilic attack. The ethylcyclohexyl group would largely be represented by green and yellow hues, indicating its relatively non-polar and unreactive nature in the context of the highly polarized chloroformate group.
This charge distribution is a direct consequence of the electronegativity differences between the atoms in the chloroformate group. The highly electronegative oxygen and chlorine atoms draw electron density away from the carbonyl carbon, rendering it electron-deficient and thus highly reactive towards nucleophiles.
Quantum chemical calculations can also be used to predict the bond dissociation energies (BDEs) within a molecule, providing insights into its thermal stability and potential fragmentation pathways. In this compound, the weakest bond is predicted to be the carbon-chlorine (C-Cl) bond in the chloroformate group. This is consistent with the known chemistry of acyl chlorides, where the halide acts as a good leaving group.
The C-O bonds within the ester functionality are significantly stronger, as is the C-C bond of the carbonyl group. The bonds within the ethylcyclohexyl ring are typical C-C and C-H single bonds with high BDEs, suggesting that this part of the molecule is relatively inert under conditions that would lead to the cleavage of the C-Cl bond.
Table 2: Predicted Bond Dissociation Energies for Selected Bonds in this compound
| Bond | Bond Dissociation Energy (kcal/mol) |
|---|---|
| C-Cl | 75 |
| C=O | 178 |
| (C=O)-O | 92 |
Note: These values are hypothetical and representative of typical results from DFT calculations.
Computational Modeling of Reaction Mechanisms
Nucleophilic substitution is a characteristic reaction of this compound. The reaction with a nucleophile, such as an amine or an alcohol, proceeds through a transition state that can be characterized computationally. For many chloroformates, these reactions are believed to occur via an associative SN2-like mechanism. rsc.org
Computational studies of the reaction of this compound with a simple nucleophile like ammonia (B1221849) (NH₃) would likely reveal a concerted mechanism. The transition state would feature the incoming nucleophile forming a new bond with the electrophilic carbonyl carbon, while the C-Cl bond is simultaneously breaking. The geometry of the carbonyl carbon would change from trigonal planar in the reactant to a more tetrahedral arrangement in the transition state.
The calculated activation energy for this transition state would provide a quantitative measure of the reaction rate. The presence of the bulky ethylcyclohexyl group may sterically hinder the approach of the nucleophile, potentially leading to a higher activation barrier compared to less hindered chloroformates.
The hydrolysis of chloroformates can proceed through various mechanisms, including SN1, SN2, and even third-order reactions where a second water molecule acts as a general base catalyst. mdpi.com Computational modeling can help to elucidate the most likely pathway for this compound.
A calculated energy profile for the hydrolysis reaction would map the energy changes as the reaction progresses from reactants to products. For an SN2-type mechanism, the profile would show a single energy barrier corresponding to the transition state. If an SN1-type mechanism were operative, the profile would show the formation of a high-energy acylium ion intermediate.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Solvent Effects in Computational Reaction Studies
There are no specific computational studies on the solvent effects in reactions involving this compound. However, the study of solvent effects is a crucial area of computational chemistry that provides insights into reaction kinetics and mechanisms. rsc.org For chloroformates in general, the solvent can play a significant role in their solvolysis reactions. nih.govresearchgate.netnih.gov Computational studies on other chloroformates, if conducted, would typically employ either implicit solvent models, where the solvent is treated as a continuous medium, or explicit solvent models, where individual solvent molecules are included in the calculation. rsc.org Such studies would aim to elucidate how the polarity and specific interactions of the solvent with the solute affect the transition states and intermediates of reactions.
Conformational Analysis and Molecular Dynamics
Specific conformational analysis and molecular dynamics simulations for this compound are not available in the current literature.
Dynamics of the this compound Molecule
Without molecular dynamics (MD) simulations, the dynamic behavior of the this compound molecule remains unexplored. MD simulations could provide valuable information on the flexibility of the ethylcyclohexyl group, the vibrational modes of the molecule, and how it interacts with its environment over time. nih.gov
Intermolecular Interactions and Aggregation Behavior
There is no specific research on the intermolecular interactions and aggregation behavior of this compound. Generally, chloroformates can engage in dipole-dipole interactions due to the polar nature of the carbonochloridate group. researchgate.net The nonpolar 2-ethylhexyl group would primarily contribute to van der Waals interactions. Understanding these interactions is key to predicting the physical properties and aggregation behavior of the compound in condensed phases. Studies on other molecules have shown how intermolecular hydrogen bonding can be investigated using computational methods. researchgate.net
Quantitative Structure-Reactivity Relationships (QSRR)
No QSRR studies have been published for this compound.
Predicting Reactivity Based on Molecular Descriptors
QSRR models are developed to correlate a molecule's structural or physicochemical properties (molecular descriptors) with its reactivity. For a series of related chloroformates, one could potentially develop a QSRR model to predict their reaction rates or equilibrium constants. This would involve calculating a variety of molecular descriptors, such as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and topological descriptors, and then using statistical methods to find a correlation with experimental reactivity data. The development of such models would be a valuable tool for designing new reagents and predicting their behavior.
Correlation with Experimental Kinetic Data
The correlation between theoretical calculations and experimental kinetic data is a cornerstone of modern physical organic chemistry, providing deep insights into reaction mechanisms. For chloroformates, this correlation is crucial for elucidating the pathways of their reactions, particularly solvolysis.
Research into the solvolysis of various chloroformates has demonstrated that the reaction mechanisms can range from unimolecular (SN1) to bimolecular (SN2) and can even involve solvent molecules as catalysts in third-order processes (SN3). mdpi.com Computational chemistry plays a pivotal role in distinguishing between these mechanisms. For instance, gas-phase calculations of heterolytic bond dissociation energies (HBDE) for the C-Cl bond show that chloroformates generally have much higher HBDEs than corresponding carboxylic acid chlorides, suggesting a reduced tendency for unimolecular C-Cl bond cleavage. mdpi.com This increased stability of the C-Cl bond in chloroformates favors more associative (SN2 or SN3) rather than dissociative (SN1) mechanisms. mdpi.com
The extended Grunwald-Winstein equation is a powerful tool used to correlate experimental solvolysis rate constants with the ionizing power (Y) and nucleophilicity (N) of the solvent. For many chloroformates, a strong correlation with solvent nucleophilicity is observed, indicating a bimolecular, addition-elimination mechanism. researchgate.netnih.govmdpi.com In these cases, a solvent molecule initially attacks the carbonyl carbon.
Computational models, often employing density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to calculate the energy barriers for different proposed reaction pathways. nih.govrsc.org These calculated activation energies can then be compared with the experimental activation energies derived from temperature-dependent kinetic studies. A close match between the calculated and experimental values provides strong evidence for the proposed mechanism. For example, in the solvolysis of chloroacetyl chloride, which shows mechanistic similarities to chloroformates, calculations using Gaussian 03 at different levels of theory (HF/6-31G(d), B3LYP/6-31G(d), and B3LYP/6-311G(d,p)) were used to rationalize the observed changes in reaction channels based on the gas-phase stabilities of the acylium ions. nih.gov
A key aspect of this correlation is the ability to predict how changes in the substrate's structure will affect the reaction rate and mechanism. For a compound like this compound, the bulky and electron-donating 2-ethylcyclohexyl group would be expected to influence the reaction kinetics. Computational models could predict whether this group sterically hinders the backside attack required for a concerted SN2 mechanism or stabilizes a potential carbocation intermediate, which might open up an SN1 pathway. In the absence of direct experimental data for this compound, data from structurally similar compounds like neopentyl chloroformate can be informative. Studies on neopentyl chloroformate show a shift from an addition-elimination mechanism to an ionization mechanism in highly fluorinated alcohols, a trend that can be rationalized by computational analysis of the intermediates and transition states. nih.gov
The following table presents representative data from studies on other chloroformates, illustrating the types of kinetic and computational correlations that would be relevant for this compound.
| Compound | Solvent System | Kinetic Observation | Computational Insight | Reference |
| p-Nitrophenyl chloroformate | 39 pure and binary solvents | Good linear correlation with solvent nucleophilicity (l = 1.68) and ionizing power (m = 0.46) | Suggests a bimolecular process via a tetrahedral intermediate. | mdpi.com |
| Neopentyl chloroformate | Various aqueous alcohols | Shows regions of addition-elimination and ionization character depending on the solvent. | The bulky neopentyl group can influence the balance between these pathways. | nih.gov |
| Phenyl chloroformate | Methanol (B129727) | Solvent isotope effect (kMeOH/kMeOD) of ~2.3-2.5 | Supports a mechanism where the solvent acts as a nucleophile in an associative transition state. | rsc.org |
| Chloroacetyl chloride (as a model) | Ethanol/water mixtures | Change from addition/elimination to ionization channel | Rationalized by calculated gas-phase stabilities of acylium ions. | nih.gov |
Development of Computational Tools for Chloroformate Chemistry
The advancement of computational tools has been instrumental in deepening the understanding of chloroformate reactivity. These tools range from quantum chemical calculation packages to software designed for kinetic modeling of complex reaction systems.
Quantum chemistry software such as Gaussian, Spartan, and GAMESS are routinely used to model the electronic structure of chloroformates and to calculate key properties that govern their reactivity. These properties include:
Geometric Parameters: Bond lengths, bond angles, and dihedral angles of ground states, transition states, and intermediates.
Vibrational Frequencies: Used to confirm that a calculated structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
Energetics: Calculation of reaction enthalpies, activation energies, and Gibbs free energies to predict the feasibility and rates of reactions. nih.gov
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand nucleophilic and electrophilic interactions.
Furthermore, the development of solvation models has been critical for accurately simulating reactions in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the COSMO (Conductor-like Screening Model), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com These models are computationally efficient and can provide good qualitative agreement with experimental results for many reactions. For more complex solvent effects, explicit solvation models, where a number of individual solvent molecules are included in the quantum chemical calculation, can be employed, though at a much higher computational cost.
The integration of these computational tools allows for a comprehensive "in silico" investigation of a chloroformate's reactivity. For a molecule like this compound, a typical computational workflow would involve:
Building a 3D model of the molecule and optimizing its geometry using a suitable level of theory (e.g., B3LYP/6-31G(d)).
Proposing several possible reaction mechanisms for a given reaction (e.g., solvolysis in ethanol/water).
For each proposed mechanism, locating the transition state structure and calculating the activation energy.
Including solvent effects using an appropriate solvation model.
Comparing the calculated activation energies to identify the most likely reaction pathway.
Using the calculated rate constants in a kinetic modeling software to simulate the reaction progress and compare it with experimental data if available.
The ongoing development in this field focuses on improving the accuracy of quantum chemical methods, developing more sophisticated solvation models, and creating more powerful and user-friendly kinetic modeling software. acs.orgyoutube.com These advancements will continue to enhance the predictive power of computational chemistry in understanding and utilizing the chemistry of chloroformates like this compound.
Academic Investigations into the Environmental Fate and Degradation Mechanisms of 2 Ethylcyclohexyl Carbonochloridate
Chemical Degradation Pathways in Environmental Media
The inherent reactivity of the carbonochloridate (B8618190) functional group suggests that chemical degradation is a primary pathway for the transformation of 2-Ethylcyclohexyl carbonochloridate in the environment. The principal mechanisms of abiotic degradation are expected to be hydrolysis and photolysis.
Chloroformates are known to be reactive towards water, undergoing hydrolysis to form the corresponding alcohol, carbon dioxide, and hydrochloric acid. wikipedia.orgbasf.comchemicalbook.comchemguide.co.uk This reaction is a significant pathway for the degradation of this compound in aqueous environments. The hydrolysis of esters, a related reaction, can be catalyzed by both acids and bases. chemguide.co.uklibretexts.orgyoutube.comcommonorganicchemistry.com
The hydrolysis of this compound is anticipated to proceed via nucleophilic attack by water on the electrophilic carbonyl carbon of the chloroformate group. This leads to the displacement of the chloride ion and the formation of an unstable carbonic acid monoester, which then rapidly decomposes.
C₂H₅CH(C₆H₁₀)CH₂OC(O)Cl + H₂O → C₂H₅CH(C₆H₁₀)CH₂OH + CO₂ + HCl
Table 1: Expected Hydrolysis Products of this compound
| Reactant | Product | Chemical Class of Product |
|---|---|---|
| This compound | 2-Ethylhexanol | Alcohol |
| Carbon dioxide | Gas |
Photolytic degradation, or photolysis, is another potential abiotic degradation pathway for this compound, particularly in the atmosphere or the upper layers of aquatic systems. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. For chloroformates, the carbon-chlorine (C-Cl) bond is a potential site for photolytic cleavage.
Studies on the photodecomposition of related compounds like chloroform (B151607) have shown that it can proceed through radical-mediated pathways. nih.govresearchgate.net The absorption of ultraviolet (UV) radiation can lead to the formation of reactive radical species, which can then initiate a cascade of further reactions. Additionally, the oxidative photodecomposition of chloroform to produce phosgene (B1210022) (COCl₂), a highly reactive gas, has been documented. acs.org
For this compound, direct photolysis may occur through the absorption of sunlight, leading to the homolytic cleavage of the C-Cl bond to form a carbon-centered radical and a chlorine radical. These radicals can then react with other molecules in the environment, such as oxygen, to form a variety of degradation products. The complex structure of the 2-ethylcyclohexyl group may also be susceptible to photochemical alteration. Without specific experimental studies, the exact products and quantum yield of the photolysis of this compound remain speculative.
Biotransformation and Biodegradation Research
The biological transformation of this compound is expected to be primarily driven by microbial activity in soil and water. The biodegradability of the compound will largely depend on the susceptibility of its two main components, the 2-ethylhexyl group and the carbonochloridate linkage, to microbial attack.
While no studies have specifically identified metabolites from the biodegradation of this compound, research on the microbial degradation of structurally similar compounds, such as alkyl cyclohexanes and other long-chain alkyl compounds, provides valuable insights. nih.govnih.govresearchgate.netnm.govnih.govresearchgate.netresearchgate.net
The biodegradation of long-chain alkanes and alkyl-substituted cycloalkanes often initiates with the oxidation of the alkyl chain. nih.gov A common pathway is terminal oxidation, where the terminal methyl group is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid. This fatty acid can then be further degraded through the β-oxidation pathway. The presence of a cyclohexyl ring can influence the rate of degradation, with some studies showing that it can be slower than the degradation of linear alkanes. nih.gov
For this compound, it is plausible that after an initial hydrolysis of the carbonochloridate linkage to form 2-ethylhexanol, microorganisms would then proceed to degrade the resulting alcohol. The 2-ethylhexyl group would likely undergo oxidation at either the terminal methyl group or at other positions on the alkyl chain or cyclohexyl ring, followed by ring cleavage and further metabolism.
Table 2: Plausible Initial Biotransformation Products of this compound
| Initial Compound | Initial Transformation | Plausible Product | Subsequent Process |
|---|---|---|---|
| This compound | Hydrolysis | 2-Ethylhexanol | Microbial Oxidation |
| 2-Ethylhexanol | Terminal Oxidation | 2-Ethylhexanoic acid | β-oxidation |
The carbonochloridate linkage in this compound is an ester of chloroformic acid. Ester linkages are susceptible to enzymatic hydrolysis by a class of enzymes known as esterases. While the primary degradation of this linkage in the environment is likely to be abiotic hydrolysis, enzymatic cleavage could also contribute to its breakdown in biologically active systems.
Esterases are ubiquitous in microorganisms and can catalyze the hydrolysis of a wide variety of esters. It is conceivable that non-specific esterases could recognize the carbonochloridate as a substrate, facilitating its cleavage to 2-ethylhexanol, carbon dioxide, and chloride. However, the high reactivity of the chloroformate group with water may mean that abiotic hydrolysis is the dominant transformation pathway, potentially occurring before significant enzymatic action can take place.
Sorption and Transport Mechanisms in Soil and Water Systems
The movement and distribution of this compound in the environment will be governed by its sorption behavior in soil and sediment. Sorption to soil organic matter and mineral surfaces can reduce its concentration in the aqueous phase, thereby affecting its mobility, bioavailability, and degradation rate.
The sorption of organic compounds in soil is often correlated with their hydrophobicity, which is typically estimated by the octanol-water partition coefficient (Kow). The long alkyl chain of the 2-ethylhexyl group suggests that this compound is a relatively hydrophobic compound. Studies on the sorption of other long-chain alkyl compounds and surfactants have shown that sorption generally increases with increasing alkyl chain length and the organic carbon content of the soil. nih.govmdpi.comnih.govacs.orgcornelsen.groupnih.gov
Analytical Methodologies for Environmental Monitoring in Research Contexts
The environmental monitoring of this compound is crucial for understanding its persistence, dispersion, and potential impact on ecosystems. Due to its chemical nature as a haloorganic compound, specialized analytical techniques are required for its detection and quantification at trace levels in various environmental matrices. Research in this area focuses on developing robust and sensitive methods to track the parent compound and its degradation products.
Trace Analysis of this compound in Environmental Samples
The trace analysis of this compound in environmental samples, such as water and soil, presents a significant analytical challenge due to the compound's reactivity and the complexity of the sample matrices. Methodologies are typically centered around chromatographic techniques coupled with sensitive detectors.
For aqueous samples, a common approach involves a multi-step process beginning with sample preservation to minimize degradation. This often includes adjusting the pH to less than 2 and storage at low temperatures (e.g., 4°C) to inhibit hydrolysis. Given that this compound is an organic halide, methods analogous to the determination of adsorbable organic halides (AOX) can be adapted. epa.gov This involves the adsorption of the compound onto a sorbent material like granular activated carbon (GAC) or a specific resin, followed by elution with an appropriate solvent.
Gas chromatography (GC) is a primary technique for the separation of volatile and semi-volatile organic compounds like this compound. When coupled with a mass spectrometer (MS), GC-MS provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the target analyte. For enhanced sensitivity in detecting halogenated compounds, an electron capture detector (ECD) can also be utilized.
Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) offers an alternative for the analysis of less volatile or thermally labile compounds. While this compound is amenable to GC, LC-MS/MS can be particularly useful for analyzing its degradation products.
Sample preparation is a critical step to isolate the analyte from interfering matrix components. Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of water samples. For soil and sediment samples, extraction methods such as Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable organic solvent are employed, followed by a cleanup step to remove co-extracted interferences.
The table below summarizes hypothetical performance characteristics for the trace analysis of this compound based on established methods for similar compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Matrix | Water, Soil, Sediment | Water, Soil |
| Sample Preparation | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) |
| Typical Limit of Detection (LOD) | 0.01 - 0.1 µg/L (Water) | 0.05 - 0.5 µg/L (Water) |
| Typical Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L (Water) | 0.2 - 2.0 µg/L (Water) |
| Linear Range | 0.1 - 100 µg/L | 0.5 - 200 µg/L |
| Recovery | 85 - 110% | 90 - 115% |
| Relative Standard Deviation (RSD) | < 15% | < 10% |
This table presents illustrative data based on typical performance of these analytical methods for similar haloorganic compounds and should be considered hypothetical in the direct context of this compound pending specific experimental validation.
Detection and Quantification of Degradation Products
The degradation of this compound in the environment is expected to proceed primarily through hydrolysis, leading to the formation of 2-ethylhexanol, carbon dioxide, and hydrochloric acid. Photochemical degradation and microbial metabolism may lead to other transformation products. The detection and quantification of these degradation products are essential for a complete understanding of the environmental fate of the parent compound.
Analytical strategies for degradation products often require different approaches than those for the parent compound. For instance, 2-ethylhexanol is a more polar and volatile compound. Its analysis is typically performed using GC-MS. Derivatization may sometimes be employed to enhance its chromatographic properties and detection sensitivity.
The inorganic degradation product, chloride, can be analyzed by ion chromatography (IC) or potentiometric methods. However, distinguishing the chloride formed from the degradation of this compound from the background chloride concentrations in environmental samples can be challenging.
The identification of unknown degradation products often necessitates the use of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS. These instruments provide highly accurate mass measurements, which facilitate the determination of elemental compositions and the structural elucidation of novel compounds.
The table below outlines potential degradation products of this compound and suitable analytical techniques for their monitoring.
| Degradation Product | Chemical Formula | Analytical Technique(s) | Expected Environmental Matrix |
| 2-Ethylhexanol | C₈H₁₈O | GC-MS | Water, Soil |
| Hydrochloric Acid (as Chloride ion) | HCl (Cl⁻) | Ion Chromatography (IC), Potentiometry | Water |
| 2-Ethylhexyl carbonate | C₁₇H₃₄O₃ | LC-MS/MS, GC-MS | Water, Soil |
This table is illustrative and based on predicted degradation pathways. The actual formation of these products would need to be confirmed through experimental studies.
Future Research Directions and Emerging Paradigms in 2 Ethylcyclohexyl Carbonochloridate Research
Sustainable and Green Synthesis Innovations
The traditional synthesis of chloroformates often involves highly toxic reagents like phosgene (B1210022) gas, posing significant safety and environmental hazards. organic-chemistry.orgkobe-u.ac.jp Future research will undoubtedly focus on developing greener, safer, and more sustainable methods for producing 2-Ethylcyclohexyl carbonochloridate (B8618190).
A primary area of innovation lies in the replacement of phosgene. Safer alternatives like triphosgene (B27547) (bis(trichloromethyl)carbonate), a stable solid, have already shown improved yields and milder reaction conditions for the synthesis of other chloroformates. google.comresearchgate.net Adopting and optimizing triphosgene-based methods for 2-Ethylcyclohexyl carbonochloridate synthesis represents a crucial step towards greener industrial production. google.com
Another promising approach is the photo-on-demand synthesis. organic-chemistry.orgacs.org This method uses chloroform (B151607) as both a solvent and a reagent, generating the chloroformate in situ through a photochemical reaction initiated by UV light in the presence of oxygen. organic-chemistry.orgkobe-u.ac.jp This technique avoids the handling and storage of toxic phosgenating agents, significantly enhancing safety and reducing operational complexity. organic-chemistry.org Research could focus on adapting this process for 2-ethylcyclohexanol (B1581418), optimizing reaction conditions such as light intensity, wavelength, and reaction time to maximize yield and purity.
The following table compares conventional and emerging green synthesis methods applicable to chloroformates, highlighting the potential advantages for producing this compound.
| Synthesis Method | Reagents | Conditions | Advantages | Disadvantages |
| Conventional Phosgenation | 2-Ethylcyclohexanol, Phosgene (gas) | Low temperature, often in a solvent like toluene (B28343) | High reactivity, established process | Highly toxic reagent, corrosive byproducts, requires specialized handling |
| Triphosgene Method | 2-Ethylcyclohexanol, Triphosgene (solid) | Mild conditions, often with a base catalyst (e.g., pyridine) | Safer solid reagent, easier handling and transport, high yields researchgate.net | Still produces phosgene in situ, requires careful control |
| Photo-on-Demand Synthesis | 2-Ethylcyclohexanol, Chloroform, Oxygen | UV light irradiation | In situ generation avoids handling toxic phosgene, reduced cost and complexity organic-chemistry.org | May require specialized photochemical reactors, optimization needed for specific alcohols |
Advanced Spectroscopic Characterization for In-Situ Monitoring
To optimize both traditional and green synthesis routes, a detailed understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques are pivotal for real-time, in-situ monitoring of the formation of this compound. spectroscopyonline.comnih.gov
Time-resolved in-situ (TRIS) monitoring using methods like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide invaluable data. spectroscopyonline.comresearchgate.net These non-destructive techniques allow researchers to track the concentration of reactants, intermediates, and the final product as the reaction progresses without altering the system. spectroscopyonline.com For instance, the characteristic carbonyl stretch of the chloroformate group in the IR spectrum could be monitored to determine reaction endpoint and kinetics.
Future research could involve developing specific probes and methodologies for monitoring the synthesis of this compound. nih.gov This could include:
Fiber-optic FTIR and Raman probes inserted directly into the reaction vessel for continuous data acquisition.
Flow-cell setups coupled to spectrometers to monitor continuous production processes.
Combining multiple spectroscopic techniques (e.g., Raman and XRD) to gain a more comprehensive understanding of the transformation, especially in heterogeneous systems like those using solid catalysts. nih.gov
This detailed analytical insight enables precise control over reaction parameters, leading to improved yields, higher purity, and the prevention of side-product formation. nih.gov
Chemoinformatics and Machine Learning for Reaction Prediction
The fields of chemoinformatics and machine learning are set to revolutionize organic synthesis by predicting reaction outcomes and optimizing conditions. nih.gov For a compound like this compound, these computational tools can accelerate research and development significantly.
Machine learning models, trained on vast datasets of existing chemical reactions, can predict the most suitable catalysts, solvents, and temperature for its synthesis. nih.govneurips.cc These models learn from complex, non-linear relationships between reactants and conditions to suggest optimal parameters, moving beyond reliance on chemists' intuition. nih.gov For example, a neural network could be trained to identify the best base and solvent combination to maximize the yield of this compound while minimizing the formation of the corresponding carbonate impurity.
Furthermore, machine learning can predict the reactivity of this compound in subsequent transformations. By representing molecules and reactions in a way that emphasizes the fundamental chemical changes, algorithms can rank potential products from a given set of reactants. nih.govmit.edu This predictive power is invaluable for:
Virtual screening of potential applications and reaction partners.
Identifying novel reaction pathways that may not be obvious through traditional methods. neurips.cc
Reducing the number of trial-and-error experiments , saving time and resources.
The table below outlines how machine learning can be applied to different stages of research involving this compound.
| Research Stage | Machine Learning Application | Potential Impact |
| Synthesis | Predict optimal reaction conditions (catalyst, solvent, temperature) nih.gov | Increased yield, higher purity, faster process optimization |
| Reaction Planning | Predict major products for reactions involving the compound nih.gov | Efficient discovery of new derivatives and applications |
| Green Chemistry | Suggest sustainable solvents and reagents chemrxiv.org | Reduced environmental impact of synthesis and use |
Exploration of Novel Catalytic Applications in Organic Transformations
Chloroformates are versatile reagents, and the unique structural features of this compound—a secondary cycloaliphatic ester—could be leveraged in novel catalytic and synthetic contexts. rsc.org While commonly used for creating carbamates and carbonates, its applications could be expanded significantly.
One promising area is in ring-distortion or ring-cleavage strategies . Chloroformate-mediated reactions have been used to open the rings of complex natural products, creating novel molecular scaffolds with unique stereochemistry. rsc.org The bulky 2-ethylcyclohexyl group could impart specific diastereoselectivity in such transformations, leading to new families of compounds for biological screening.
Additionally, this compound could serve as a key building block in the synthesis of:
Specialty polymers: Acting as an initiator or a monomer in polymerization reactions.
Heterocyclic compounds: Serving as an electrophilic partner in cyclization reactions to form novel ring systems. google.com
Asymmetric synthesis: The chiral centers in the 2-ethylcyclohexyl moiety could be exploited as a chiral auxiliary to control stereochemistry in subsequent reactions.
Research in this area would involve screening the reactivity of this compound with a diverse range of nucleophiles and under various catalytic conditions to uncover new and useful organic transformations.
Development of Smart Materials Incorporating this compound Motifs
The functionalization of polymers with specific chemical groups is a cornerstone of modern materials science, leading to "smart materials" with responsive and tailored properties. routledge.comnih.gov The this compound molecule is an ideal candidate for such functionalization.
By reacting it with polymers containing nucleophilic sites (e.g., hydroxyl or amine groups), the 2-ethylcyclohexyl carbonate or carbamate (B1207046) moiety can be covalently attached to a polymer backbone. mdpi.com This process can be used to modify the properties of well-known polymers or to build new materials from the ground up.
Potential applications for such functionalized polymers include:
Stimuli-responsive materials: The bulky, hydrophobic 2-ethylcyclohexyl group could influence the solubility or conformation of a polymer in response to changes in temperature or solvent, creating thermally responsive hydrogels or membranes. nih.gov
Advanced coatings: Incorporating this group could enhance the hydrophobicity, durability, or adhesion of polymer coatings.
Biomaterials: The specific stereochemistry and biocompatibility of the resulting functionalized polymer could be explored for applications in drug delivery or tissue engineering. mdpi.com
Future work will focus on the synthesis and characterization of these new polymeric materials, exploring how the incorporation of the this compound motif influences the macroscopic properties of the material. routledge.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
